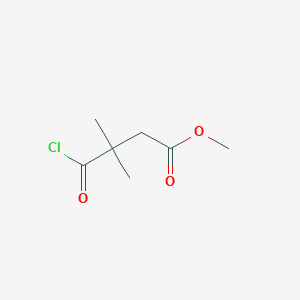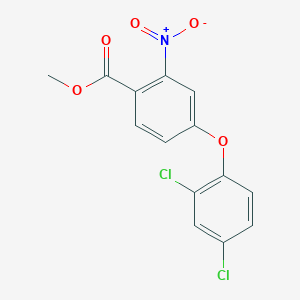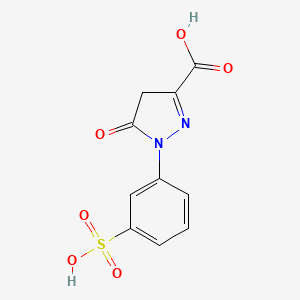![molecular formula C18H18O3 B14344153 4,4'-Oxybis[2-(prop-2-en-1-yl)phenol] CAS No. 105329-34-8](/img/structure/B14344153.png)
4,4'-Oxybis[2-(prop-2-en-1-yl)phenol]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Oxybis[2-(prop-2-en-1-yl)phenol] is an organic compound with the molecular formula C18H18O4 It is a derivative of phenol, characterized by the presence of two allyl groups attached to the phenolic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis[2-(prop-2-en-1-yl)phenol] typically involves the reaction of 4-allylphenol with an appropriate oxidizing agent. One common method is the oxidative coupling of 4-allylphenol using a catalyst such as copper(II) chloride in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Oxybis[2-(prop-2-en-1-yl)phenol] can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
4,4’-Oxybis[2-(prop-2-en-1-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Alkylated or acylated phenolic compounds.
科学的研究の応用
4,4’-Oxybis[2-(prop-2-en-1-yl)phenol] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its effects on biological systems.
Medicine: Explored for its potential therapeutic applications, including its role as an antioxidant.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 4,4’-Oxybis[2-(prop-2-en-1-yl)phenol] involves its interaction with various molecular targets. The phenolic hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, leading to its antioxidant effects. The compound can also undergo redox reactions, contributing to its overall activity.
類似化合物との比較
Similar Compounds
- 4,4’-Sulfonylbis[2-(prop-2-en-1-yl)phenol]
- 4,4’-Isopropylidenebis[2-allylphenol]
- 4,4’-Oxydiphenol
Uniqueness
4,4’-Oxybis[2-(prop-2-en-1-yl)phenol] is unique due to its specific structure, which includes two allyl groups attached to the phenolic rings. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
105329-34-8 |
|---|---|
分子式 |
C18H18O3 |
分子量 |
282.3 g/mol |
IUPAC名 |
4-(4-hydroxy-3-prop-2-enylphenoxy)-2-prop-2-enylphenol |
InChI |
InChI=1S/C18H18O3/c1-3-5-13-11-15(7-9-17(13)19)21-16-8-10-18(20)14(12-16)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2 |
InChIキー |
QEILNQWHQJSWST-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=C(C=CC(=C1)OC2=CC(=C(C=C2)O)CC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


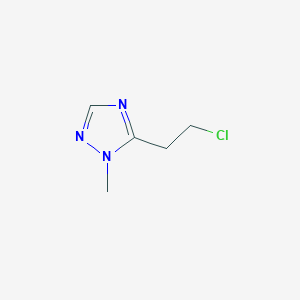

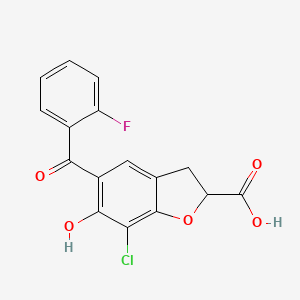
![3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol](/img/structure/B14344095.png)
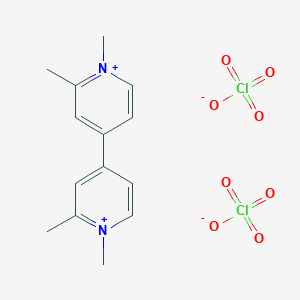




![N-[(3-Chlorophenyl)methyl]-4-methoxyaniline](/img/structure/B14344138.png)

